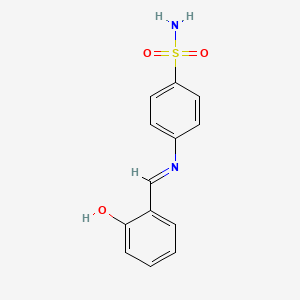![molecular formula C27H26ClN5O3S B11995846 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features various functional groups, including a chlorophenyl group, a methoxyphenyl group, and a propoxyphenyl group
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol is reacted with the triazole intermediate.
Attachment of the acetohydrazide moiety: The acetohydrazide moiety is attached to the triazole-sulfanyl intermediate through a condensation reaction with an appropriate hydrazide derivative.
Final functionalization:
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety, leading to the formation of corresponding alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, leading to the formation of Schiff bases or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring and functional groups make it a suitable candidate for binding studies.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s triazole ring and functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can be compared with other triazole derivatives, such as:
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide:
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide: This compound features a benzimidazole ring instead of a triazole ring, resulting in different biological activities and applications.
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClN5O3S |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H26ClN5O3S/c1-3-16-36-24-12-4-19(5-13-24)17-29-30-25(34)18-37-27-32-31-26(20-6-14-23(35-2)15-7-20)33(27)22-10-8-21(28)9-11-22/h4-15,17H,3,16,18H2,1-2H3,(H,30,34)/b29-17+ |
InChI Key |
XHAVOMLZBLJXQV-STBIYBPSSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)



![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)

![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)

